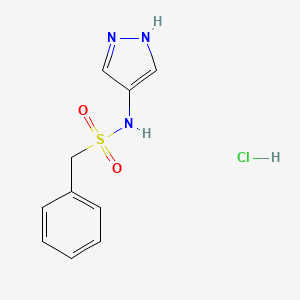

1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride

CAS No.: 2470438-76-5

Cat. No.: VC4170210

Molecular Formula: C10H12ClN3O2S

Molecular Weight: 273.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2470438-76-5 |

|---|---|

| Molecular Formula | C10H12ClN3O2S |

| Molecular Weight | 273.74 |

| IUPAC Name | 1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide;hydrochloride |

| Standard InChI | InChI=1S/C10H11N3O2S.ClH/c14-16(15,13-10-6-11-12-7-10)8-9-4-2-1-3-5-9;/h1-7,13H,8H2,(H,11,12);1H |

| Standard InChI Key | GAAKGHWHGQGQKT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CS(=O)(=O)NC2=CNN=C2.Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of a phenyl group () linked to a methanesulfonamide moiety (), which is further connected to a 1H-pyrazol-4-yl ring. The hydrochloride salt form enhances its stability and solubility in polar solvents . Key structural attributes include:

-

Sulfonamide group: Imparts acidity to the NH proton () and enables hydrogen bonding.

-

Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributing to π-π stacking interactions.

-

Phenyl substituent: Enhances lipophilicity, influencing membrane permeability .

Table 1: Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 2470438-76-5 | |

| Molecular Formula | ||

| IUPAC Name | 1-Phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride | |

| SMILES | C1=CC=C(C=C1)CS(=O)(=O)NC2=CNN=C2.Cl |

Synthesis and Optimization

Reaction Pathways

The synthesis typically proceeds via a two-step protocol:

-

Sulfonylation: Reaction of 4-amino-1H-pyrazole with phenylmethanesulfonyl chloride in a polar aprotic solvent (e.g., dimethylformamide) at 0–5°C.

-

Salt Formation: Treatment with hydrochloric acid in ethanol to precipitate the hydrochloride salt .

Key Reaction Conditions

-

Temperature: 0–5°C for sulfonylation; room temperature for acidification.

-

Solvents: Ethanol or dimethyl sulfoxide (DMSO) for optimal solubility.

-

Yield: ~65–70% after recrystallization from ethanol/water mixtures .

Physicochemical Properties

Table 2: Spectroscopic Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| IR | 3324 cm, 1670 cm | N–H stretch, aromatic C=C |

| δ 2.59 (s), δ 8.75 (s), δ 9.62 (s) | CH, pyrazole-H, NH | |

| MS (ESI+) | m/z 237.28 [M–Cl] | Molecular ion confirmation |

Solubility and Stability

-

Solubility: Soluble in DMSO (50 mg/mL), ethanol (10 mg/mL); insoluble in hexane.

-

Stability: Stable at room temperature for 24 months when stored in airtight containers protected from light .

Chemical Reactivity

Functional Group Transformations

-

Sulfonamide Hydrolysis: Under acidic conditions (HCl, reflux), cleaves to phenylmethanesulfonic acid and 4-aminopyrazole.

-

Pyrazole Alkylation: Reacts with alkyl halides (e.g., methyl iodide) at the pyrazole N1 position, yielding N-alkylated derivatives .

-

Coordination Chemistry: Acts as a bidentate ligand for transition metals (e.g., Cu, Zn) via sulfonamide O and pyrazole N donors .

Table 3: Representative Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | 6M HCl, 100°C, 6h | Phenylmethanesulfonic acid + 4-aminopyrazole |

| Alkylation | CHI, KCO, DMF | N1-Methylpyrazole sulfonamide |

Biological Activity and Applications

Research Applications

-

Lead Compound Optimization: Used as a scaffold for developing COX-2-selective inhibitors .

-

Coordination Complexes: Serves as a ligand in catalytic systems for oxidation reactions .

| Precaution | Recommendation |

|---|---|

| Personal Protection | Gloves, goggles, and respirator in ventilated areas |

| First Aid | Rinse skin/eyes with water; seek medical attention if ingested |

| Storage | Airtight container at 2–8°C, away from light |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume